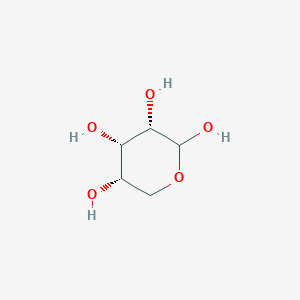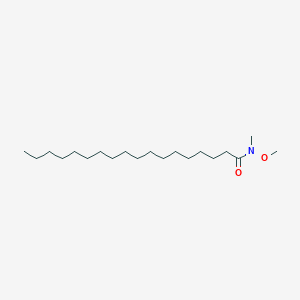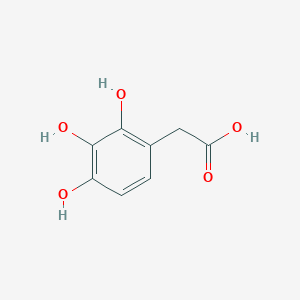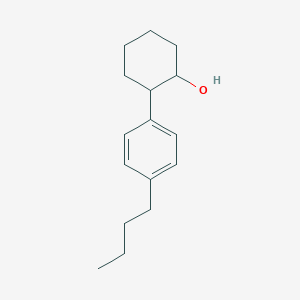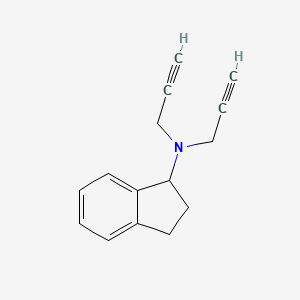
Krb27nuv4B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-bis(prop-2-ynyl)indan-1-amine can be synthesized through solvent-free synthetic approaches, particularly via A3 and KA2 coupling reactions . These methods involve the use of aldehydes, amines, and alkynes as starting materials, with catalysts such as zinc oxide nanoparticles to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N-bis(prop-2-ynyl)indan-1-amine typically involves large-scale A3 coupling reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions makes the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-bis(prop-2-ynyl)indan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The propargyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indan-1-amines and their derivatives .
Applications De Recherche Scientifique
N,N-bis(prop-2-ynyl)indan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N-bis(prop-2-ynyl)indan-1-amine involves its interaction with monoamine oxidase enzymes, particularly monoamine oxidase-B. By inhibiting this enzyme, the compound prevents the breakdown of neurotransmitters such as dopamine, thereby exerting neuroprotective effects . This inhibition helps in reducing oxidative stress and stabilizing mitochondrial membranes, which is beneficial in the treatment of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Rasagiline: An indane derivative with a similar structure, known for its selective inhibition of monoamine oxidase-B.
Selegiline: Another propargylamine used in the treatment of Parkinson’s disease.
Uniqueness: N,N-bis(prop-2-ynyl)indan-1-amine is unique due to its dual propargyl groups, which enhance its binding affinity and specificity towards monoamine oxidase-B compared to other similar compounds . This structural feature makes it a promising candidate for further research and development in neuroprotective therapies .
Propriétés
Numéro CAS |
92850-02-7 |
|---|---|
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C15H15N/c1-3-11-16(12-4-2)15-10-9-13-7-5-6-8-14(13)15/h1-2,5-8,15H,9-12H2 |
Clé InChI |
UOLUPBDKXZXUBM-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(CC#C)C1CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



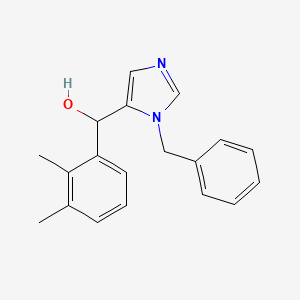
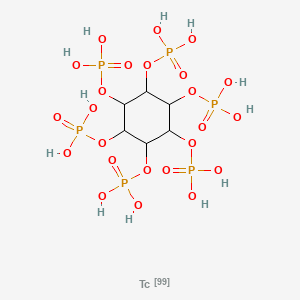
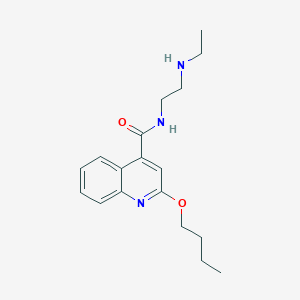
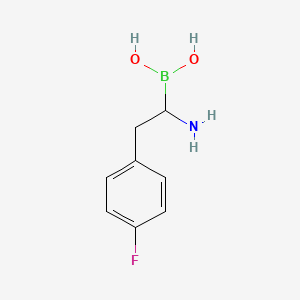


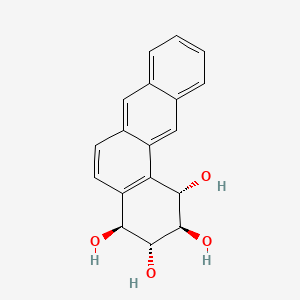
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)

